molecular formula C17H16ClNO4 B5877809 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate

4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate

Cat. No. B5877809
M. Wt: 333.8 g/mol
InChI Key: ZNSIOPQQUSBXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, also known as IMCNB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the nitrobenzoate family, which has been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been shown to disrupt the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the disruption of cellular processes. 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, including:
1. Further studies on the mechanism of action of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, including its interaction with enzymes and cellular processes.
2. Exploration of the potential therapeutic applications of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, including its use as an antibacterial and anticancer agent.
3. Development of new synthetic methods for 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, to improve its purity and yield.
4. Investigation of the potential toxicity of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate, to ensure its safety for use in humans.
Conclusion:
In conclusion, 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has potential applications in various fields, including medicine, agriculture, and industry. The synthesis method of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate is simple and efficient, and the compound has been shown to exhibit various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate.

Synthesis Methods

4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate can be synthesized using a simple and efficient method that involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-isopropyl-3-methylphenol in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been widely used in scientific research due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent. Some of the scientific research applications of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate are:
1. Enzyme Inhibition: 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
2. Antibacterial Activity: 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This property of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has potential applications in the development of new antibiotics.
3. Anticancer Activity: 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer. This property of 4-isopropyl-3-methylphenyl 4-chloro-3-nitrobenzoate has potential applications in the development of new cancer therapies.

properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10(2)14-6-5-13(8-11(14)3)23-17(20)12-4-7-15(18)16(9-12)19(21)22/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSIOPQQUSBXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate

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